4-Bromo-1,5-dimethyl-1H-indazole

Lipophilicity Drug Design Physicochemical Properties

Selecting 4-Bromo-1,5-dimethyl-1H-indazole (CAS 1159511-77-9) for your drug discovery program ensures access to a strategically functionalized indazole core. The 4-bromo group is primed for regioselective Suzuki-Miyaura cross-coupling, enabling late-stage diversification to build patentable kinase inhibitor libraries. With a consensus Log P of 2.5, it provides a superior starting point for balancing potency and membrane permeability compared to unsubstituted indazole. Rely on this high-purity (≥98%) crystalline solid to accelerate your SAR exploration and target validation studies.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-77-9
Cat. No. B1519901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,5-dimethyl-1H-indazole
CAS1159511-77-9
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N(N=C2)C)Br
InChIInChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3
InChIKeyIHCMWPGWHNBZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,5-dimethyl-1H-indazole (CAS 1159511-77-9): Essential Purchasing & Baseline Data for Research Procurement


4-Bromo-1,5-dimethyl-1H-indazole (CAS 1159511-77-9) is a heterocyclic organic compound belonging to the indazole class, characterized by a bromine atom at the 4-position and methyl groups at the 1- and 5-positions of the indazole core . With a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol, it is a crystalline solid with a consensus Log P of approximately 2.5, indicating moderate lipophilicity . It serves primarily as a versatile building block and key intermediate in pharmaceutical and chemical research, with a typical commercial purity of ≥95% (HPLC) .

4-Bromo-1,5-dimethyl-1H-indazole: Why 'Any Bromoindazole' is Not a Viable Procurement Alternative


The substitution pattern on the indazole core—specifically the 1,5-dimethyl and 4-bromo arrangement—is not arbitrary and defines the compound's unique chemical reactivity and physicochemical profile. Simple substitution with another bromoindazole isomer, such as the 6-bromo-1,5-dimethyl analog (CAS 1159511-83-7), leads to a different electronic distribution and steric environment, which directly impacts its behavior in critical reactions like Suzuki-Miyaura cross-couplings and its overall utility as a synthetic intermediate [1]. The 4-bromo group is strategically positioned for subsequent functionalization to build specific molecular architectures that cannot be replicated by other regioisomers [2].

4-Bromo-1,5-dimethyl-1H-indazole (CAS 1159511-77-9): Quantifiable Differentiation and Comparative Performance Data


Lipophilicity Advantage: Quantified logP Comparison of 4-Bromo vs. Parent Indazole for Compound Library Design

For procurement decisions involving building block selection for medicinal chemistry, the calculated lipophilicity of the target compound provides a clear advantage. The consensus Log P (cLogP) value for 4-Bromo-1,5-dimethyl-1H-indazole is 2.5 . This represents a significant increase in lipophilicity compared to the parent, unsubstituted 1H-indazole, which has a measured Log P of 1.77 [1]. This quantified increase of approximately 0.73 log units can be critical for improving membrane permeability and target engagement in early-stage drug discovery.

Lipophilicity Drug Design Physicochemical Properties ADME

Strategic Reactivity: The 4-Bromo Group as a Differentiated Handle for Cross-Coupling vs. Other Regioisomers

The primary functional role of this compound is as a synthetic intermediate. Its differentiation is rooted in the unique reactivity conferred by the 4-bromo substituent. Unlike the 6-bromo-1,5-dimethyl isomer (CAS 1159511-83-7) [1] or the 3-bromo isomer (CAS 861803-78-3) , the 4-position bromine exhibits a distinct reactivity profile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to differing steric and electronic influences from the adjacent methyl group and pyrazole nitrogen [2]. This allows for the regioselective installation of aryl, heteroaryl, or amine groups at the 4-position, enabling the construction of specific, complex molecules not accessible from other isomers.

Synthetic Chemistry Cross-Coupling Building Block Regioselectivity

Documented Role in High-Value Target Space: Evidence as a Key Intermediate in Kinase Inhibitor Development

Procurement decisions are often driven by a compound's utility in active research areas. 4-Bromo-1,5-dimethyl-1H-indazole is specifically claimed and exemplified as a crucial intermediate in the synthesis of substituted indazole derivatives active as protein kinase inhibitors, a class of therapeutics with significant value in oncology [1]. This is not a general claim; the patent literature explicitly identifies this exact compound as a starting material for creating a library of patentable kinase inhibitors, providing a direct, documented reason for its selection over non-patented or less-documented analogs [2].

Kinase Inhibitor Oncology Medicinal Chemistry Patent Evidence

Validated Application Scenarios for 4-Bromo-1,5-dimethyl-1H-indazole (CAS 1159511-77-9) Based on Core Evidence


Oncology Drug Discovery: Synthesis of Novel Kinase Inhibitors

This compound is ideally suited as a key intermediate for synthesizing diverse libraries of patentable kinase inhibitors, as explicitly demonstrated in US Patent US8673893 [1]. Its 4-bromo group provides a strategic handle for late-stage diversification via cross-coupling reactions, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around the indazole core to optimize potency and selectivity against various kinase targets implicated in cancer.

Medicinal Chemistry: Optimizing Compound Lipophilicity

When designing a compound library where increasing Log P is a desired property to enhance membrane permeability, 4-Bromo-1,5-dimethyl-1H-indazole is a superior building block choice compared to the parent 1H-indazole. Its higher predicted Log P of 2.5 offers a quantifiable starting point for fine-tuning the lipophilic character of lead molecules, which is a critical step in balancing potency with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Chemical Biology: Development of Targeted Chemical Probes

Researchers developing selective chemical probes for target validation can use 4-Bromo-1,5-dimethyl-1H-indazole as a core scaffold. The ability to functionalize the 4-position with high regioselectivity allows for the creation of analog-sensitive kinase inhibitors, as explored in academic research [2]. This application leverages the unique reactivity of the 4-bromo group to create tool compounds that can dissect complex biological pathways with greater precision than non-specific analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,5-dimethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.